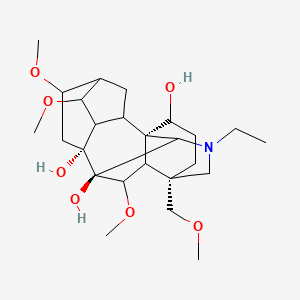
Belsoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Belsoline is primarily obtained from natural sources, specifically from plants in the Aconitum genus . The extraction process involves isolating the alkaloid from the plant material using solvents such as methanol or ethanol. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its natural abundance in certain plant species. the extraction and purification processes used in laboratory settings can be scaled up for industrial production. This would involve large-scale solvent extraction followed by advanced chromatographic purification techniques.
化学反応の分析
Types of Reactions
Belsoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in reduced alkaloid derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced alkaloid derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学的研究の応用
Belsoline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and natural product synthesis.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
作用機序
Belsoline exerts its effects primarily through ganglionic blocking and negative cardiac inotropic actions . It raises the intensity threshold of electrical shocks required to cause ventricular fibrillation, thereby preventing arrhythmias. The molecular targets and pathways involved include ion channels and receptors in the cardiac tissue, which are modulated by this compound to stabilize heart rhythms.
類似化合物との比較
Similar Compounds
Aconitine: Another diterpenoid alkaloid from Aconitum species, known for its potent neurotoxic effects.
Hypaconitine: Similar in structure to aconitine, with both neurotoxic and cardiotoxic properties.
Mesaconitine: Another alkaloid from Aconitum species, with similar toxicological profiles.
Uniqueness of Belsoline
This compound is unique among these compounds due to its specific cardiovascular effects, particularly its ability to prevent ventricular fibrillation and arrhythmia without exhibiting the same level of neurotoxicity as aconitine and hypaconitine . This makes this compound a valuable compound for cardiovascular research and potential therapeutic applications.
特性
分子式 |
C25H41NO7 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC名 |
(1S,8R,9S,13S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22-,23+,24-,25+/m0/s1 |
InChIキー |
JVBLTQQBEQQLEV-KALBOTPFSA-N |
異性体SMILES |
CCN1C[C@@]2(CCC([C@@]34C2C([C@@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
正規SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)
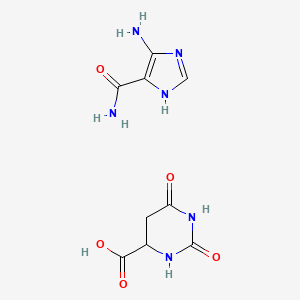
![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)
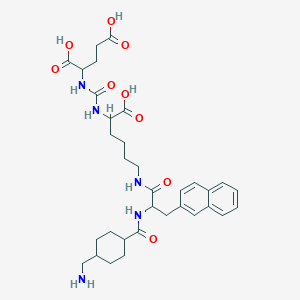
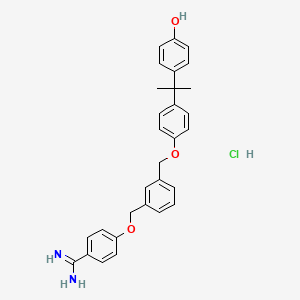
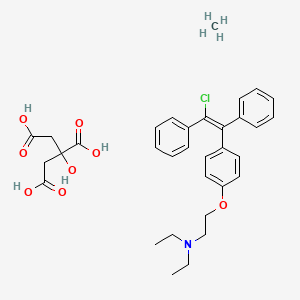
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10775230.png)
![2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B10775232.png)

![Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride](/img/structure/B10775241.png)
![(3E,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775252.png)
![(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)
![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)
![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)
